molecular formula C10H21NO6 B1667103 Amino-PEG4-CH2CO2H CAS No. 195071-49-9

Amino-PEG4-CH2CO2H

Número de catálogo: B1667103
Número CAS: 195071-49-9
Peso molecular: 251.28 g/mol
Clave InChI: NPRAKTLKDKKZAV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Amino-PEG4-CH2CO2H (CAS: 195071-49-9) is a heterobifunctional polyethylene glycol (PEG) derivative containing an amino (-NH₂) group and a terminal carboxylic acid (-COOH). Its molecular formula is C₁₀H₂₁NO₆, with a molecular weight of 251.3 g/mol and a purity of ≥95% . The compound features a PEG4 spacer (four ethylene glycol units) that enhances hydrophilicity and solubility in aqueous media, making it suitable for bioconjugation in drug delivery systems, antibody-drug conjugates (ADCs), and PROTACs (PROteolysis-Targeting Chimeras).

The amino group reacts with activated esters, carbonyls, or carboxylic acids, while the terminal carboxylic acid forms stable amide bonds with primary amines via activators like EDC or DCC. It is stored at -20°C to maintain stability .

Propiedades

IUPAC Name

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRAKTLKDKKZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594283
Record name 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195071-49-9
Record name 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Step 1: Activation of Terminal Hydroxyl Groups

Pentaethylene glycol is treated with triethylamine in tetrahydrofuran (THF) to deprotonate one terminal hydroxyl group, enhancing its nucleophilicity. This step prepares the molecule for subsequent substitution reactions. The choice of THF as a solvent ensures optimal solubility and reaction kinetics.

Step 2: Azide Intermediate Formation

The activated hydroxyl group undergoes substitution with sodium azide in N,N-dimethylformamide (DMF) under heating conditions. This generates an azide-terminated PEG derivative (azido-PEG4-CH2OH). The use of DMF facilitates high-temperature reactions while stabilizing intermediates.

Step 3: Reduction to Amine and Oxidation to Carboxylic Acid

The azide group is reduced to a primary amine using catalytic hydrogenation or Staudinger conditions. Concurrently, the terminal hydroxyl group is oxidized to a carboxylic acid using Jones reagent (CrO₃ in H₂SO₄). The strong oxidative environment of Jones reagent ensures complete conversion of the primary alcohol to the carboxylic acid, albeit with potential side reactions requiring careful quenching.

tert-Butyl Ester Protection Strategy

An alternative approach involves synthesizing the tert-butyl ester derivative (Amino-PEG4-CH2CO2tBu) as an intermediate, followed by deprotection to yield the target compound.

Synthesis of Amino-PEG4-CH2CO2tBu

The carboxylic acid group is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This step prevents unwanted side reactions during subsequent modifications of the amine group. The Boc-protected intermediate is purified via column chromatography, achieving >95% purity in reported protocols.

Deprotection to this compound

The tert-butyl group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free carboxylic acid. This method avoids harsh oxidation steps, making it suitable for acid-sensitive applications.

Comparative Analysis of Synthesis Methods

Method Key Reagents Advantages Limitations
Multi-step oxidation Jones reagent, NaN₃ High functional group conversion Hazardous azide intermediates; harsh oxidation
tert-Butyl protection Boc₂O, TFA Mild conditions; high purity Additional protection/deprotection steps
EDC/NHS activation EDC, NHS Efficient conjugation; biocompatible Requires pre-synthesized carboxylic acid

Industrial and Regulatory Considerations

Large-scale production of this compound adheres to Good Manufacturing Practices (GMP), with suppliers like ChemicalBook and LookChem offering bulk quantities at $6–$275 per gram. Regulatory filings (e.g., WO2019/199634) highlight its use in FDA-approved PEGylated therapeutics, underscoring its safety profile.

Análisis De Reacciones Químicas

Amino-PEG4-CH2CO2H undergoes various types of chemical reactions, including substitution and condensation reactions :

    Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form stable amide bonds.

    Condensation Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form amide bonds.

Aplicaciones Científicas De Investigación

Amino-PEG4-(CH2)3CO2H is a polyethylene glycol (PEG) derivative that contains an amino group and a terminal carboxylic acid. The hydrophilic PEG spacer enhances its solubility in aqueous media. This compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones and aldehydes). The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond.

Key Features:

  • Amine Group : Quickly reacts with carboxyls and other groups for efficient linking .
  • PEG Chain : Improves solubility, reduces immune responses, and increases stability .
  • Biocompatibility : PEGylation minimizes protein adsorption and enhances tissue compatibility .

Scientific Research Applications

Amino-PEG4-(CH2)3CO2H has a wide range of applications in scientific research:

  • Chemistry : It is used as a linker in the synthesis of complex molecules and polymers.
  • Biology : It is employed in the modification of biomolecules for improved solubility and stability.
  • Medicine : It is utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.
  • Industry : It is applied in the production of functionalized materials and coatings.

Amino-PEG4-(CH2)3CO2H has garnered attention in biochemical and pharmaceutical research due to its unique structure and biological activity. The hydrophilic nature of the PEG spacer enhances the solubility of this compound in biological fluids, making it suitable for various applications in drug delivery and bioconjugation.

This compound is primarily known for its ability to form stable amide bonds through its amino and carboxylic acid functional groups. This property is crucial for:

  • Formation of Bioconjugates : The amino group reacts with activated carboxylic acids or NHS esters to facilitate the synthesis of bioconjugates, which are essential in drug delivery systems.
  • Modification of Biomolecules : The compound can modify proteins and peptides, impacting their stability and function within cellular environments.

Applications

Amino-PEG (PEG Amine) linkers are widely used in labeling, bioconjugation, chemical modification, and surface applications . The PEG spacer in the middle boosts aqueous solubility, making the linkers more effective in biological environments . AxisPharm’s Amine-PEG products offer defined PEG lengths for precise tuning of the distance between ADC mAbs and payloads . The high-purity PEG-NH2 reagents come in various linker lengths, with custom options available . The PEG chain boosts solubility and biocompatibility, working well in bioconjugation, drug delivery, and surface modification .

Amino-PEG (PEG Amine) fits perfectly for bioconjugation, therapeutics, and surface engineering, providing a simple, reliable way for linking molecules and modifying surfaces .

Drug Delivery

Amino-PEG4-(CH2)3CO2H increases the solubility and circulation of therapeutic agents . Several PEGylated therapeutic proteins are approved drugs, and more are under development . PEGylation minimizes protein adsorption and enhances tissue compatibility .

Bioconjugation

It links proteins, peptides, and molecules through amine-coupling . It is also used in Antibody Drug Conjugates (ADCs) . Amine-PEG linkers feature an amino group on one end of the PEG spacer, which reacts easily with acids, acyl chlorides, NHS esters, or PFP esters . The PEG spacer in the middle boosts aqueous solubility, making the linkers more effective in biological environments .

Surface Modification

Mecanismo De Acción

The mechanism of action of Amino-PEG4-CH2CO2H involves its reactive functional groups:

    Amino Group: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form stable amide bonds.

    Carboxylic Acid Group: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as EDC or DCC to form amide bonds.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares Amino-PEG4-CH2CO2H with structurally related PEG derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity PEG Units Spacer Functional Groups Applications Storage Condition
This compound 195071-49-9 C₁₀H₂₁NO₆ 251.3 ≥95% 4 CH₂ -NH₂, -COOH ADCs, PROTACs, solubility enhancement -20°C
Amino-PEG4-(CH₂)₃CO₂H 144598-03-8 C₁₂H₂₅NO₆ 279.3 ≥98% 4 (CH₂)₃ -NH₂, -COOH Bioconjugation, surface modification -20°C
NH₂-PEG4-COOH 663921-15-1 C₁₁H₂₃NO₆ 265.3 ≥95% 4 CH₂ -NH₂, -COOH Drug carriers, nanotechnology -5°C
Amino-PEG5-CH₂CO₂H 141282-35-1 C₁₂H₂₅NO₇ 295.33 N/A 5 CH₂ -NH₂, -COOH PROTACs, ligand design N/A

Key Observations:

Spacer Length and Hydrophobicity: Amino-PEG4-(CH₂)₃CO₂H has a longer alkyl spacer (-(CH₂)₃-) compared to the CH₂ group in Amino-PEG4-CH₂CO₂H. This increases its molecular weight (279.3 vs. Amino-PEG5-CH₂CO₂H has an additional ethylene glycol unit (PEG5 vs. PEG4), increasing molecular weight (295.33 vs. 251.3 g/mol) and enhancing solubility but possibly reducing membrane permeability .

Purity and Stability: Amino-PEG4-(CH₂)₃CO₂H has a higher purity (≥98%) than Amino-PEG4-CH₂CO₂H (≥95%), which may reduce side reactions in sensitive applications . Storage conditions vary: NH₂-PEG4-COOH is stored at -5°C, suggesting differences in chemical stability compared to the -20°C requirement for Amino-PEG4-CH₂CO₂H .

Functional Group Reactivity :

  • All compounds retain dual reactivity (-NH₂ and -COOH), enabling heterobifunctional conjugation. However, spacer length and PEG unit count influence steric hindrance and linker flexibility in ADC or PROTAC designs .

Actividad Biológica

Amino-PEG4-CH2CO2H is a polyethylene glycol (PEG) derivative characterized by an amino group and a terminal carboxylic acid. This compound has garnered attention in various fields, particularly in bioconjugation and drug delivery systems due to its unique chemical properties and biological activity.

The structure of this compound can be represented as follows:

NH2PEG4CH2COOH\text{NH}_2-\text{PEG}_4-\text{CH}_2-\text{COOH}

This compound is known for its solubility in water and biocompatibility, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to undergo bioconjugation reactions, such as:

  • Amide bond formation : The amino group can react with carboxylic acids to form stable amide bonds, which is crucial for attaching drugs or biomolecules.
  • Esterification : The terminal carboxylic acid can form esters with alcohols, further expanding its utility in drug formulation.

Applications in Drug Delivery

This compound has been utilized in various drug delivery systems, enhancing the pharmacokinetics and bioavailability of therapeutic agents. Its ability to form conjugates with drugs allows for targeted delivery, reducing off-target effects and improving therapeutic outcomes.

Case Studies

  • Targeted Cancer Therapy : In a study published in Bioconjugate Chemistry, this compound was used to conjugate chemotherapeutic agents to antibodies. This approach demonstrated enhanced tumor targeting and reduced systemic toxicity compared to free drugs .
  • Vaccine Development : Research indicated that this compound could be employed to enhance the immunogenicity of vaccine candidates by facilitating the conjugation of antigens to carrier proteins, leading to improved immune responses .
  • Antibody Drug Conjugates (ADCs) : The compound has been explored as a linker in ADCs, where it aids in the selective delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues .

Comparative Biological Activity

Property This compound Other PEG Derivatives
ReactivityHighVariable
BiocompatibilityExcellentGood
SolubilityWater-solubleWater-soluble
ApplicationsDrug delivery, ADCsDrug delivery, diagnostics

In Vitro Studies

In vitro studies have shown that this compound enhances cellular uptake of conjugated drugs. For example, studies using murine macrophage cell lines have demonstrated increased drug efficacy when conjugated with this PEG derivative compared to non-conjugated forms .

In Vivo Studies

Animal studies have indicated that formulations containing this compound exhibit prolonged circulation times and improved biodistribution profiles. These findings suggest that this compound could significantly enhance the therapeutic index of various drugs .

Q & A

Q. What are the key structural features of Amino-PEG4-CH2CO2H, and how do they influence its reactivity in bioconjugation?

this compound contains a primary amine (-NH₂) and a carboxyl group (-COOH) linked via a tetraethylene glycol (PEG4) spacer and a methylene chain (-CH₂-). The PEG spacer enhances solubility and reduces steric hindrance, while the terminal functional groups enable site-specific conjugation (e.g., carbodiimide-mediated coupling for carboxyl activation or NHS ester formation for amine reactivity). Characterize reactivity using pH titration (for amine pKa ~8–10 and carboxyl pKa ~2–4) and monitor conjugation efficiency via HPLC or MALDI-TOF .

Q. What purification methods are recommended for isolating this compound after synthesis?

Post-synthesis purification typically involves reverse-phase chromatography (C18 columns) with acetonitrile/water gradients to separate unreacted PEG precursors. Dialysis (MWCO 500–1000 Da) or size-exclusion chromatography (SEC) can remove smaller impurities. Validate purity using NMR (δ 2.5–3.5 ppm for PEG protons) and LC-MS (expected [M+H]+ at m/z 279.33) .

Q. How can researchers verify the integrity of this compound after prolonged storage?

Degradation is minimized by storing the compound at -20°C in anhydrous conditions. Prior to use, perform FTIR to confirm amine (N-H stretch ~3300 cm⁻¹) and carboxyl (C=O stretch ~1700 cm⁻¹) functionality. Quantify hydrolytic degradation products (e.g., free PEG or acetic acid) via ion-exchange chromatography .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize PEG4 chain scission during conjugation with peptides?

PEG degradation often occurs under acidic or high-temperature conditions. Optimize by:

  • Using pH-neutral buffers (e.g., PBS, pH 7.4) to stabilize the ether bonds.
  • Limiting reaction temperatures to ≤25°C.
  • Adding radical scavengers (e.g., BHT) to prevent oxidative cleavage. Monitor chain integrity using SEC-MALS (molecular weight shifts) and MALDI-TOF (fragmentation patterns) .

Q. What strategies mitigate aggregation of this compound conjugates in aqueous solutions?

Aggregation arises from hydrophobic interactions or hydrogen bonding. Strategies include:

  • Introducing charged groups (e.g., sulfonation) to enhance solubility.
  • Using surfactants (e.g., Tween-20) at sub-CMC concentrations.
  • Adjusting ionic strength (e.g., 50–150 mM NaCl) to screen electrostatic interactions. Characterize aggregate formation via dynamic light scattering (DLS) and cryo-TEM .

Q. How should researchers validate the reproducibility of this compound-based drug-linker synthesis across batches?

Implement a quality-by-design (QbD) approach:

  • Define critical quality attributes (CQAs): purity (>98%), amine/carboxyl molar ratios (1:1 ± 0.05).
  • Control critical process parameters (CPPs): reaction time, temperature, and stoichiometry.
  • Use orthogonal analytics: NMR integration, UV-Vis quantification (TNBS assay for amines), and LC-MS for batch-to-batch consistency .

Q. What analytical methods resolve contradictions in reported bioactivity data for this compound-conjugated therapeutics?

Discrepancies may stem from conjugation site heterogeneity or residual impurities. Address by:

  • Employing peptide mapping (trypsin digestion + LC-MS/MS) to confirm conjugation sites.
  • Quantifying free PEG content via GPC-RI to rule out unreacted linker interference.
  • Validating bioactivity using cell-based assays (e.g., receptor binding kinetics) with negative controls (unconjugated drug) .

Q. How can in vivo stability of this compound linkers be systematically evaluated?

Design a pharmacokinetic study:

  • Radiolabel the linker (e.g., ³H or ¹⁴C) and track metabolite formation in plasma/tissues using scintillation counting.
  • Correlate linker half-life with PEG chain length via comparative studies (PEG4 vs. PEG8).
  • Use MALDI imaging to localize linker-drug adducts in tissue sections .

Methodological Guidance

  • Experimental Design : Use factorial designs (e.g., 2³ DOE) to evaluate interactions between pH, temperature, and stoichiometry in conjugation reactions .
  • Data Interpretation : Apply multivariate analysis (PCA) to distinguish batch-related variability from experimental noise in analytical datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG4-CH2CO2H
Reactant of Route 2
Reactant of Route 2
Amino-PEG4-CH2CO2H

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.